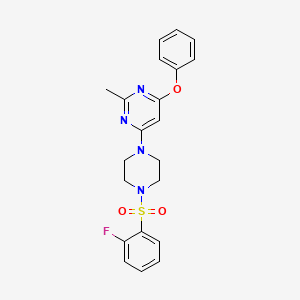![molecular formula C20H24FN3O3 B2873530 7-Fluoro-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415463-65-7](/img/structure/B2873530.png)
7-Fluoro-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one, also known as AG1478, is a small molecule inhibitor that acts on epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. This molecule has been extensively studied in the field of cancer research, as its inhibition can lead to the suppression of tumor growth and metastasis.
Mechanism of Action
7-Fluoro-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one acts by binding to the ATP-binding site of EGFR, thereby inhibiting its tyrosine kinase activity. This leads to the inhibition of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
7-Fluoro-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits cell proliferation, induces apoptosis, and suppresses tumor growth and metastasis. In Alzheimer's disease models, it improves cognitive function by reducing amyloid-beta accumulation and improving synaptic plasticity.
Advantages and Limitations for Lab Experiments
7-Fluoro-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for EGFR. It can also be used in a variety of cell types and animal models. However, there are also limitations to its use, such as potential off-target effects and the need for careful dosing and administration.
Future Directions
There are several future directions for research on 7-Fluoro-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to better understand its mechanism of action and potential off-target effects.
Synthesis Methods
7-Fluoro-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the synthesis of 4-aminophenylacetic acid, which is then reacted with 2-fluoro-3-nitrobenzoic acid to form 7-fluoro-3-nitro-4-oxoquinazoline. This intermediate is then reduced to 7-fluoro-3-amino-4-oxoquinazoline, which is subsequently reacted with piperidine and oxalyl chloride to form the final product, 7-Fluoro-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one.
Scientific Research Applications
7-Fluoro-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one has been extensively studied in the field of cancer research, where it has been shown to inhibit the growth and metastasis of various cancer cell types. It has also been studied in the context of other diseases, such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models.
properties
IUPAC Name |
7-fluoro-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c21-16-1-2-17-18(11-16)22-13-24(20(17)26)12-14-3-7-23(8-4-14)19(25)15-5-9-27-10-6-15/h1-2,11,13-15H,3-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZKWVRXTULTRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)C(=O)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


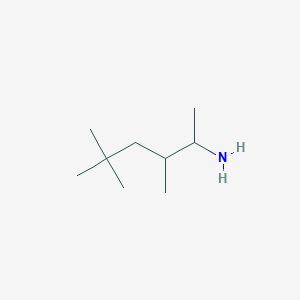
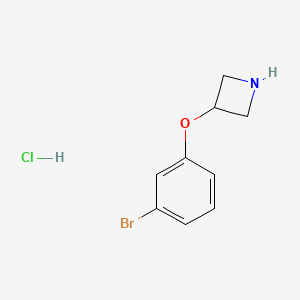
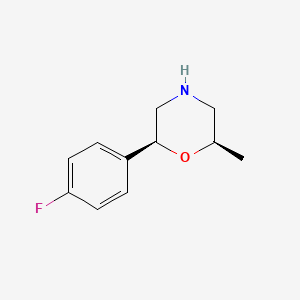
![4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane](/img/structure/B2873452.png)
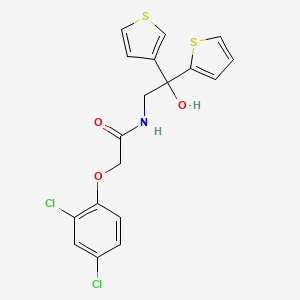
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2873455.png)
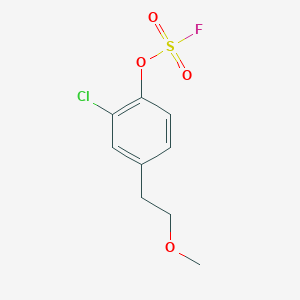
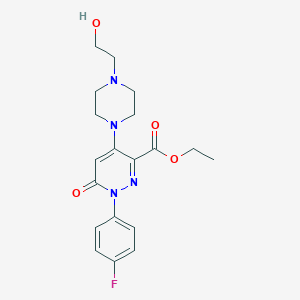

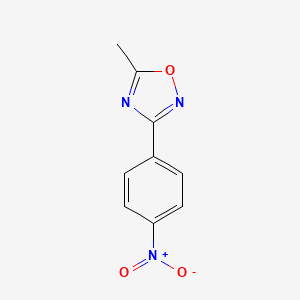
![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2873460.png)
